1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c1-21-6-2-3-10(21)13(23)18-7-12-20-19-11-5-4-9(8-22(11)12)14(15,16)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYETKMMBCHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases. These kinases play crucial roles in cell growth and survival, making them important targets for cancer therapies.
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function. This can lead to a decrease in the signaling pathways that promote cell growth and survival.
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell growth, survival, and angiogenesis. The downstream effects of these changes can include reduced tumor growth and metastasis.
Biological Activity
1-Methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a compound of significant interest due to its potential biological activities. The structural characteristics of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula: C18H17F3N4O2S and a molecular weight of 410.42 g/mol. Its structure features a pyrrole ring linked to a triazolo-pyridine moiety, which is known for its biological activity. The trifluoromethyl group is also notable for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazolo compounds exhibit promising antimicrobial properties. In a study evaluating various derivatives, some compounds showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 6.25 mg/mL to 12.50 mg/mL for the most active derivatives .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 13h | C. neoformans | 12.50 |
| 13c | C. neoformans | 25.00 |
| 13d | E. coli | 6.25 |
This suggests that the presence of the triazole moiety contributes significantly to the antimicrobial efficacy of these compounds.
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds related to this structure have been investigated for their anti-inflammatory effects. A notable study highlighted that certain derivatives could effectively inhibit COX-2 activity, a key enzyme in inflammatory pathways. The IC50 values reported were comparable to those of standard anti-inflammatory drugs like celecoxib .
| Compound | COX-2 Inhibition IC50 (μmol) |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
These findings indicate that modifications around the triazole and pyrrole rings can enhance anti-inflammatory properties.
Neurokinin Receptor Antagonism
Another area of interest is the antagonistic activity against neurokinin-3 receptors (NK-3). Compounds derived from similar structures have shown potential in treating central nervous system disorders by modulating neurokinin signaling pathways . This highlights the versatility of the compound in addressing various therapeutic areas.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A series of synthesized urea and thiourea derivatives were tested against multiple bacterial strains. The results indicated that specific structural modifications led to enhanced antimicrobial properties, particularly against resistant strains .
- Inflammatory Models : In vivo studies utilizing carrageenan-induced paw edema models demonstrated that selected derivatives significantly reduced inflammation compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound. Studies have shown that derivatives of triazoles can inhibit a range of pathogenic bacteria and fungi. For example:
- Case Study : A derivative of this compound was tested against various strains of Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
Anticancer Properties
The potential anticancer effects of triazolo-containing compounds have been explored extensively. The unique structural features of this compound may allow it to interact with cancer cell pathways.
- Case Study : In vitro studies have shown that similar compounds induce apoptosis in human cancer cell lines by activating caspase pathways . Further research is needed to elucidate the specific mechanisms involved.
Neuroprotective Effects
Compounds with pyrrole and triazole moieties have been investigated for neuroprotective effects against neurodegenerative diseases.
- Research Findings : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound is typically synthesized via coupling reactions between a triazolo-pyridine intermediate and a pyrrole-carboxamide derivative. Key steps include:
- Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation.
- Optimization of solvent systems (e.g., DMF or DCM) and temperature (room temperature to 50°C) to enhance reaction efficiency.
- Purification via column chromatography or recrystallization to achieve ≥95% purity .
- Data : Reported yields range from 15% to 35% depending on substituent steric effects .
Q. How should researchers characterize the compound’s structural integrity, and what analytical techniques are critical for validation?
- Methodological Answer :
- 1H NMR : Confirm regiochemistry and substituent integration (e.g., trifluoromethyl protons at δ ~1.45 ppm, pyrrole protons at δ ~6.73 ppm) .
- LCMS/HRMS : Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 379.2) and isotopic patterns .
- HPLC : Assess purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in NMR data when structural analogs exhibit unexpected shifts due to trifluoromethyl group effects?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the electron-withdrawing trifluoromethyl group.
- Use density functional theory (DFT) calculations to predict chemical shifts and validate experimental data .
Q. How can researchers evaluate potential genotoxic impurities (e.g., nitrosamines) in this compound, and what regulatory guidelines apply?
- Methodological Answer :
- Employ UPLC-MS/MS with a triple quadrupole detector for trace-level quantification of nitrosamines (e.g., 7-nitroso derivatives).
- Follow EMA guidelines, which set a limit of 37 ng/day for nitrosamine impurities .
Q. What computational approaches are effective for predicting the compound’s binding affinity to biological targets, and which software tools are recommended?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases or GPCRs).
- QSAR modeling to correlate structural features (e.g., trifluoromethyl group, triazolo ring) with activity .
- Case Study : Pyrazole analogs with trifluoromethyl groups show anti-proliferative activity via mTOR/p70S6K inhibition, validated by docking into ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
